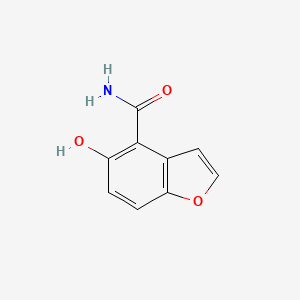
5-Hydroxybenzofuran-4-carbimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxybenzofuran-4-carbimidic acid is a heterocyclic organic compound that features a benzofuran core with a hydroxyl group at the 5-position and a carbimidic acid group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxybenzofuran derivatives typically involves the cyclization of ortho-hydroxybenzophenones under acidic conditions. One common method is the dehydration of phenoxyalkanone . Another approach involves the PIDA-mediated oxidation and coupling cyclization of dicarbonyl compounds and hydroquinones .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale chemical reactions such as the Perkin, Knoevenagel, or Wittig reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxybenzofuran-4-carbimidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.
Substitution: Substitution reactions can introduce new functional groups to the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PIDA (phenyliodine diacetate).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various benzofuran derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Hydroxybenzofuran-4-carbimidic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-hydroxybenzofuran-4-carbimidic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbes and cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with similar biological activities.
Benzothiophene: A related compound with a sulfur atom in place of the oxygen in benzofuran.
Uniqueness: 5-Hydroxybenzofuran-4-carbimidic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carbimidic acid groups allow for unique interactions and reactions compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
5-hydroxy-1-benzofuran-4-carboxamide |
InChI |
InChI=1S/C9H7NO3/c10-9(12)8-5-3-4-13-7(5)2-1-6(8)11/h1-4,11H,(H2,10,12) |
InChI-Schlüssel |
MULCGLSWFRQDBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C(=C1O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





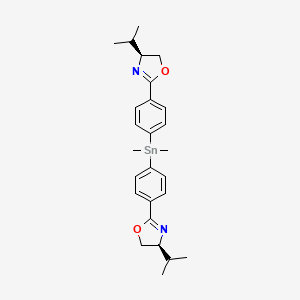
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
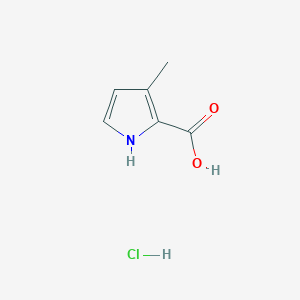

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)
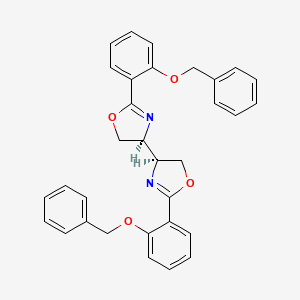
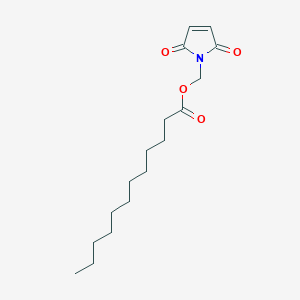
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
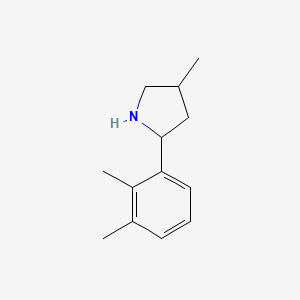
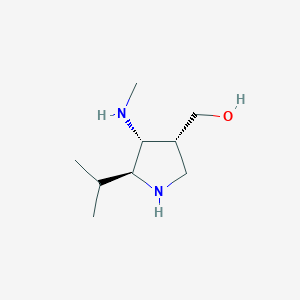
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
